molecular formula C9H11BrClN B1523239 4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1251922-71-0

4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B1523239
CAS No.: 1251922-71-0
M. Wt: 248.55 g/mol
InChI Key: UDQTVGHTIXPFNZ-UHFFFAOYSA-N
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Description

4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C9H11BrClN It is a derivative of indene, a bicyclic hydrocarbon, and contains a bromine atom and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the bromination of 2,3-dihydro-1H-inden-1-amine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to control temperature, pressure, and reagent addition. The purification of the final product is achieved through crystallization or other separation techniques to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,3-dihydro-1H-inden-1-amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 2,3-dihydro-1H-inden-1-amine.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and amine group can influence its binding affinity and specificity for these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

    4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride:

Uniqueness

4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where bromine’s characteristics are advantageous.

Properties

IUPAC Name

4-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQTVGHTIXPFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251922-71-0
Record name 4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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